3-(Methoxymethoxy)-3-methylbutan-1-ol

Description

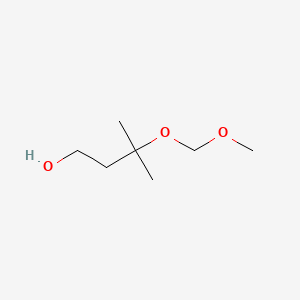

3-(Methoxymethoxy)-3-methylbutan-1-ol (CAS No. 56539-66-3) is a branched ether-alcohol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol . Structurally, it features a methoxymethoxy (-OCH₂OCH₃) group and a methyl (-CH₃) group attached to the third carbon of a four-carbon butanol backbone. This compound is a colorless liquid with a boiling point of 174°C and a density of 0.911 g/cm³ . It is primarily used as an industrial solvent and intermediate in organic synthesis due to its polarity and moderate volatility .

Key safety data indicates it is flammable (Hazard Statement H227) and harmful if swallowed (H302), necessitating precautions such as avoiding ignition sources and using protective equipment .

Properties

CAS No. |

1260879-21-7 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.202 |

IUPAC Name |

3-(methoxymethoxy)-3-methylbutan-1-ol |

InChI |

InChI=1S/C7H16O3/c1-7(2,4-5-8)10-6-9-3/h8H,4-6H2,1-3H3 |

InChI Key |

BESXCEKGHOTTQS-UHFFFAOYSA-N |

SMILES |

CC(C)(CCO)OCOC |

Synonyms |

3-(MethoxyMethoxy)-3-Methylbutan-1-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methoxy-1-butanol (CAS No. 2517-43-3)

- Molecular Formula : C₅H₁₂O₂

- Molecular Weight : 104.15 g/mol

- Key Differences : Lacks the methyl group on the third carbon, resulting in a simpler structure.

- Applications : Used as a solvent and laboratory reagent, though its simpler structure may limit its utility in specialized syntheses compared to 3-(Methoxymethoxy)-3-methylbutan-1-ol .

3-Methylbutan-1-ol (Isoamyl Alcohol, CAS No. 123-51-3)

- Molecular Formula : C₅H₁₂O

- Molecular Weight : 88.15 g/mol

- Key Differences : Contains a hydroxyl (-OH) group instead of the methoxymethoxy group, making it more polar but less chemically stable under acidic or oxidative conditions.

- Physical Properties : Boiling point 132°C , density 0.810 g/cm³ .

- Applications : Widely used in fragrances, pharmaceuticals, and as a solvent. Unlike this compound, it is a natural product found in wines and analyzed via gas chromatography .

- Safety : Causes skin irritation and respiratory discomfort, with occupational exposure limits established .

3-(Methoxymethoxy)-1-butanol (CAS No. 60405-27-8)

- Molecular Formula : C₆H₁₄O₃

- Molecular Weight : 134.17 g/mol

- Key Differences : Features an additional methoxymethoxy group, increasing oxygen content and polarity.

- Applications : Functions as a chemical intermediate, though its higher molecular weight and polarity may reduce volatility compared to this compound .

Comparative Data Table

Structural and Functional Analysis

- Ether vs. Alcohol Groups: The methoxymethoxy group in this compound enhances its stability and solubility in non-polar solvents compared to primary alcohols like isoamyl alcohol .

- Safety Profile : Flammability is a common hazard among these compounds, but this compound’s higher boiling point may reduce inhalation risks relative to isoamyl alcohol .

Research and Industrial Relevance

Q & A

Q. What are the optimal synthetic pathways for 3-(Methoxymethoxy)-3-methylbutan-1-ol, and how do catalyst choices influence reaction yield?

The compound can be synthesized via acid-catalyzed reactions between precursors like 3-methyl-2-butanone and methanol. Catalyst selection (e.g., Brønsted acids) significantly impacts reaction efficiency and byproduct formation. For instance, sulfuric acid may accelerate etherification but could lead to undesired dehydration products. Optimization requires monitoring reaction kinetics and purity via GC-MS or HPLC .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

X-ray crystallography (e.g., single-crystal analysis at 113 K) reveals bond angles and dihedral angles between aromatic groups, while NMR (¹H/¹³C) identifies functional groups. For example, intramolecular hydrogen bonding stabilizes the crystal lattice, as shown by C-H···O interactions in related methoxymethoxy derivatives .

Q. What precautions are necessary when handling this compound in oxygen-sensitive reactions?

Due to its flammability (GHS H227), inert atmospheres (N₂/Ar) and spark-free equipment are recommended. Storage at ambient temperatures in sealed containers prevents degradation. Personal protective equipment (PPE), including chemical-resistant gloves and ventilation, is critical to avoid ignition .

Advanced Research Questions

Q. How does this compound participate in atmospheric reactions, particularly with hydroxyl radicals?

The compound reacts with hydroxyl radicals (•OH) in the environment, forming intermediates like 3-methoxy-3-methylbutanal. Computational modeling (e.g., DFT) and smog chamber experiments quantify rate constants and degradation pathways, which are vital for environmental fate studies .

Q. How does the compound’s stability under varying storage conditions impact its utility as a solvent in multi-step syntheses?

Prolonged exposure to light or humidity may hydrolyze the methoxymethoxy group. Stability tests (e.g., accelerated aging at 40°C/75% RH) combined with LC-MS analysis help determine shelf-life. Purity ≥98% (via capillary GC) ensures minimal interference in sensitive reactions .

Q. What challenges arise when using this compound as a building block in complex organic syntheses, and how can side reactions be mitigated?

Competing reactions, such as oxidation to ketones or aldehydes, require careful control of reaction conditions (e.g., low temperatures, selective catalysts). Protecting group strategies (e.g., silylation) for the hydroxyl group can prevent unwanted substitutions. Real-time monitoring via FTIR or Raman spectroscopy aids in detecting intermediates .

Q. What toxicological data inform occupational exposure limits for this compound in laboratory settings?

While acute toxicity is low (LD₅₀ >2000 mg/kg in rodents), EU-LCI values derived from inhalation studies recommend maintaining airborne concentrations below 10 ppm. Respiratory protection (e.g., NIOSH-approved masks) and fume hoods are essential for large-scale use .

Q. How do intermolecular interactions influence the compound’s physical properties, such as solubility and melting point?

Hydrogen bonding and van der Waals forces affect solubility in polar vs. nonpolar solvents. Differential scanning calorimetry (DSC) reveals melting transitions, while molecular dynamics simulations predict solubility parameters. For example, methoxymethoxy groups enhance water miscibility compared to nonpolar analogs .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate catalyst loading and temperature effects .

- Environmental Analysis : Combine gas-phase FTIR with mass spectrometry to track atmospheric degradation products .

- Safety Protocols : Implement OSHA-compliant exposure monitoring and PPE audits in high-throughput labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.